3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide
Overview
Description
3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the benzene ring, a chloropyridinyl group at the 2 position, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 3,5-di-tert-butylbenzoic acid. This can be achieved through the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 3,5-di-tert-butylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride. The benzoyl chloride is subsequently reacted with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of tert-butyl alcohols or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloropyridinyl group allows for binding to specific sites, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall activity. The amide linkage plays a crucial role in stabilizing the compound’s conformation, ensuring optimal interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylcatechol
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
3,5-di-tert-butyl-N-(5-chloropyridin-2-yl)benzamide is unique due to the combination of its structural features, including the tert-butyl groups, chloropyridinyl group, and amide linkage. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the chloropyridinyl group allows for unique binding interactions, while the tert-butyl groups provide steric protection, enhancing the compound’s stability and reactivity.
Properties
IUPAC Name |
3,5-ditert-butyl-N-(5-chloropyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-19(2,3)14-9-13(10-15(11-14)20(4,5)6)18(24)23-17-8-7-16(21)12-22-17/h7-12H,1-6H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXETQRFQDZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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